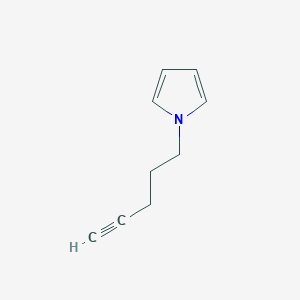
1-(4-Pentynyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Pentynyl)-1H-pyrrole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic aromatic compound that contains a pyrrole ring and a pentynyl group attached to it. This compound has been synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 1-(4-Pentynyl)-1H-pyrrole is not fully understood. However, it has been suggested that it may act through various pathways, including the inhibition of enzymes involved in cancer cell growth and the modulation of immune responses.
Biochemische Und Physiologische Effekte
1-(4-Pentynyl)-1H-pyrrole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models. In addition, it has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Pentynyl)-1H-pyrrole in lab experiments is its relative ease of synthesis. It can be synthesized using simple and readily available starting materials, which makes it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in water, which may limit its potential applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-Pentynyl)-1H-pyrrole. One potential direction is to further investigate its potential applications as an anticancer agent. Another direction is to explore its potential applications in the field of organic electronics. In addition, more research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention.
Synthesemethoden
The synthesis of 1-(4-Pentynyl)-1H-pyrrole can be achieved through various methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst. Another method involves the reaction of a pyrrole with a propargyl bromide in the presence of a base. The synthesis of 1-(4-Pentynyl)-1H-pyrrole is relatively simple and can be achieved with high yields.
Wissenschaftliche Forschungsanwendungen
1-(4-Pentynyl)-1H-pyrrole has been extensively studied for its potential applications in various fields. It has shown promising results in scientific research as an anticancer agent, an antimicrobial agent, and an anti-inflammatory agent. In addition, it has also been studied for its potential applications in the field of organic electronics, where it has shown promising results as a semiconducting material.
Eigenschaften
CAS-Nummer |
105763-05-1 |
|---|---|
Produktname |
1-(4-Pentynyl)-1H-pyrrole |
Molekularformel |
C9H11N |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
1-pent-4-ynylpyrrole |
InChI |
InChI=1S/C9H11N/c1-2-3-4-7-10-8-5-6-9-10/h1,5-6,8-9H,3-4,7H2 |
InChI-Schlüssel |
JASZCLZEBUTDKV-UHFFFAOYSA-N |
SMILES |
C#CCCCN1C=CC=C1 |
Kanonische SMILES |
C#CCCCN1C=CC=C1 |
Synonyme |
1H-Pyrrole,1-(4-pentynyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
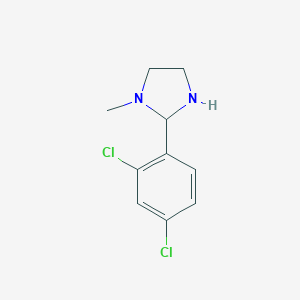
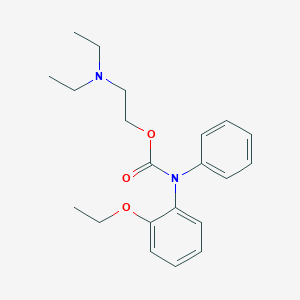
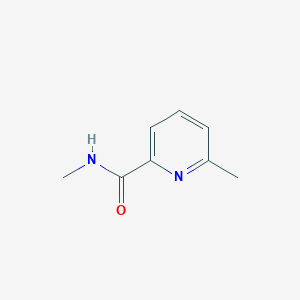
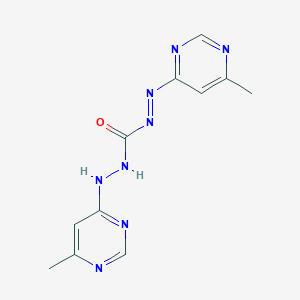
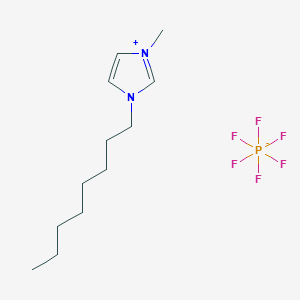
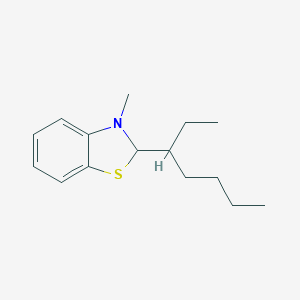
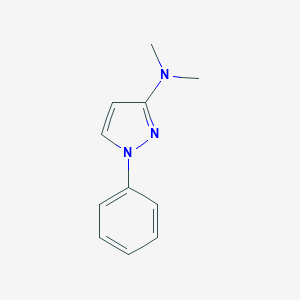
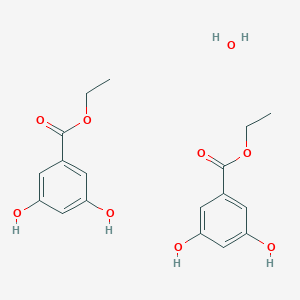
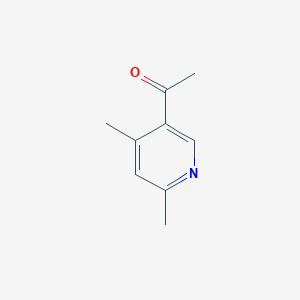
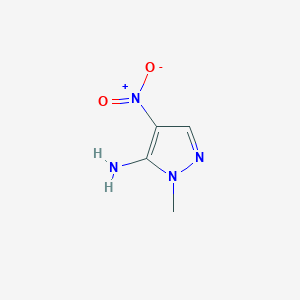
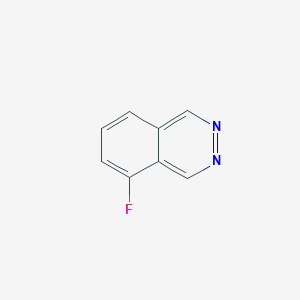
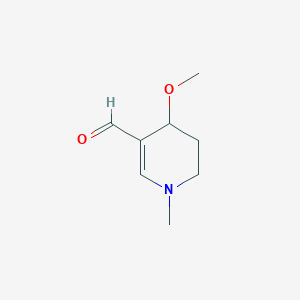
![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)